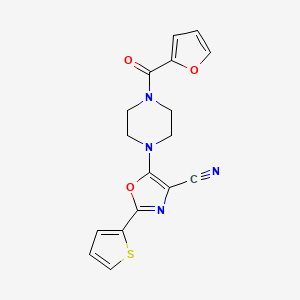

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Description

The compound 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile features a central oxazole ring substituted with a thiophen-2-yl group at position 2 and a carbonitrile group at position 2. Position 5 of the oxazole is linked to a piperazine moiety bearing a furan-2-carbonyl substituent. This architecture combines heterocyclic diversity (oxazole, thiophene, furan) with a flexible piperazine linker, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c18-11-12-17(24-15(19-12)14-4-2-10-25-14)21-7-5-20(6-8-21)16(22)13-3-1-9-23-13/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKGBGAOPWIYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Furan-2-carbonyl Piperazine Intermediate

- Reacting furan-2-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

-

Synthesis of the Thiophen-2-yl Oxazole Intermediate

- Reacting thiophene-2-carboxylic acid with an appropriate amine to form the corresponding amide.

- Cyclization of the amide to form the oxazole ring using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

-

Coupling of Intermediates

- The final step involves coupling the furan-2-carbonyl piperazine intermediate with the thiophen-2-yl oxazole intermediate.

- This step may require a coupling agent and a base, and is typically carried out in an organic solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and oxazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Bases: Triethylamine, pyridine.

Major Products

Oxidation Products: Oxidized derivatives of the furan and thiophene rings.

Reduction Products: Reduced carbonyl group to alcohol.

Substitution Products: Alkylated or acylated derivatives of the piperazine and oxazole rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Material Science:

Biology

Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.

Medicine

Drug Development:

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Fluorobenzoyl-Piperazine Analogs

Key Compounds :

Structural Differences :

- Substituent Position : Fluorine is introduced at the ortho (2-F) or para (4-F) position on the benzoyl group and the oxazole-attached phenyl ring.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability and may influence binding affinity to hydrophobic pockets in biological targets.

Indole-Oxazole-Carbonitrile Derivatives

Structural Differences :

- The piperazinyl-furanoyl group is replaced with an indole-3-yl substituent.

Functional Implications :

Thiazole-Pyrimidine Derivatives with Piperazine Linkers

Key Compounds :

Structural Differences :

- Core heterocycle: Thiazole-pyrimidine vs. oxazole.

- Substituents: Acetylpiperazine or piperidine groups instead of furanoyl-piperazine.

Bioactivity :

- These compounds exhibit potent CDK9 inhibition (IC50 < 100 nM), attributed to the piperazine linker’s role in positioning the molecule within the kinase ATP-binding pocket. The furanoyl group in the target compound may confer distinct selectivity profiles .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Core Structure | Piperazine Substituent | Aryl Group (Oxazole) | Melting Point (°C) | Purity (%) |

|---|---|---|---|---|---|

| 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile | Oxazole | Furan-2-carbonyl | Thiophen-2-yl | N/A | N/A |

| 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile | Oxazole | 2-Fluorobenzoyl | 2-Fluorophenyl | N/A | N/A |

| 5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (3t) | Oxazole | None (Indole-3-yl) | Thiophen-2-yl | N/A | N/A |

| 12l (CDK9 inhibitor) | Thiazole-Pyrimidine | 4-Acetylpiperazin-1-yl | 4-Methylthiazol-5-yl | 226–228 | 98 |

Biological Activity

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various pharmacophores that may contribute to its biological activity, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile |

| Molecular Formula | C15H14N4O3S |

| Molecular Weight | 314.36 g/mol |

| CAS Number | 1049132-09-3 |

Anticancer Properties

Research indicates that the compound exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through the modulation of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it displays significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

The biological activity of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling and metabolism.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing various physiological pathways.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects on breast and lung cancer cells.

- Findings : The compound reduced cell viability by up to 70% at concentrations above 50 µM.

- : Suggests potential for development as an anticancer agent.

-

Antimicrobial Efficacy Testing :

- Objective : To evaluate activity against Staphylococcus aureus and Escherichia coli.

- Findings : Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- : Indicates strong potential as a broad-spectrum antimicrobial agent.

Research Findings Summary

| Study Type | Target Organism/Cell Line | IC50/MIC Value | Outcome |

|---|---|---|---|

| Anticancer In Vitro Study | MCF7 (Breast Cancer) | 50 µM | Significant cytotoxicity |

| Antimicrobial Testing | S. aureus | 32 µg/mL | Effective antimicrobial |

| Antimicrobial Testing | E. coli | 64 µg/mL | Effective antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.